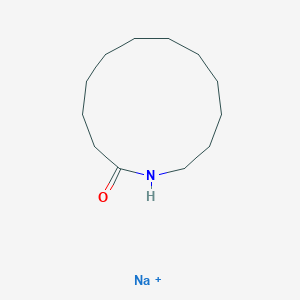
Nickel diethyldithiocarbamate
Vue d'ensemble
Description
Nickel diethyldithiocarbamate is a chemical compound with the formula C10H20N2NiS4 . It is a complex that has been of interest due to its diverse structural properties and extensive applications in various areas .
Synthesis Analysis
Nickel diethyldithiocarbamate can be synthesized from the ligands derived by condensing 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde with derivatives of thiosemicarbazide . The synthesis involves stirring a methanolic solution of thiosemicarbazones and nickel (II) for 4–5 hours at ambient temperature in a 2:1 molar ratio .Molecular Structure Analysis
Dithiocarbamate complexes possess two sulfur atoms that often act as the binding sites for metal coordination in a monodentate, bidentate, or anisodentate fashion . Zinc and nickel ions have been majorly found to bind to the dithiocarbamate in bidentate modes, and consequently different geometries have resulted from this interaction .Chemical Reactions Analysis
Dithiocarbamate compounds have received increasing attention due to the ease of preparation, ability to stabilize different metals in the periodic table (even at varying oxidation states), and adopting a wide range of structural geometry upon coordination to a metal . The ligand possesses sulfur atoms, which are capable of adding a pair of electrons to the metal center during the complexation reaction .Applications De Recherche Scientifique
Metal Complex Formation
Nickel diethyldithiocarbamate can form stable complexes with transition metals . This chelating ability has been utilized in numerous applications . The complexes have also been used to synthesize other useful compounds .
Enzyme Inhibition and Disease Treatment
Dithiocarbamate ligands, like Nickel diethyldithiocarbamate, have been used as enzyme inhibitors and in the treatment of diseases such as HIV .
Anticancer and Antimicrobial Agents
Nickel diethyldithiocarbamate has potential applications as an anticancer and antimicrobial agent .
Industrial Applications
In the industry, Nickel diethyldithiocarbamate can be used as a vulcanization accelerator, froth flotation collector, antifouling agent, coating, lubricant additive, and sensor .
Synthesis of Other Compounds
Nickel diethyldithiocarbamate has been employed in the synthesis of other compounds .
Agricultural Uses and Heavy Metal Remediation
Nickel diethyldithiocarbamate compounds have agricultural uses and can be used for the remediation of heavy metals . They have also been used to determine and concentrate heavy metals .
Waste Water Treatment
More than 90% of the heavy metals (lead(II), copper(II), and cadmium(II)) were removed from wastewater within 40 min when dithiocarbamate was grafted into a crosslinked polymer .
Medical Imaging and Anti-inflammatory Agents
Nickel diethyldithiocarbamate has potential applications in medical imaging and as an anti-inflammatory agent .
Safety and Hazards
Orientations Futures
Dithiocarbamate ligands have the ability to form stable complexes with transition metals, and this chelating ability has been utilized in numerous applications. The complexes have also been used to synthesize other useful compounds . The aim of future research is to present some studies on the synthesis, structural chemistry, and the relevance of zinc and nickel dithiocarbamates complexes especially in biological systems .
Mécanisme D'action
Mode of Action
NiDDTC interacts with its targets through its sulfur atoms, which are capable of adding a pair of electrons to the metal center during the complexation reaction . This interaction enhances the possibility for complex formation and makes NiDDTC useful in different areas, especially in biomedical fields . A synergy exists in the metal ions and dithiocarbamate moieties, which tends to exert better properties than the respective individual components of the complex .
Biochemical Pathways
NiDDTC affects various biochemical pathways. It has been shown to disrupt protein responses and protein response-based biochemical pathways, which are key mechanisms through which nickel induces cytotoxicity and carcinogenesis . The compound’s ability to stabilize different metals in the periodic table, even at varying oxidation states, and adopting a wide range of structural geometry upon coordination to a metal, plays a significant role in these pathways .
Pharmacokinetics
It has been identified as a metabolite of disulfiram , a drug used in the treatment of chronic alcoholism. Disulfiram and its metabolites have been extensively investigated for their pharmacokinetic properties
Result of Action
The molecular and cellular effects of NiDDTC’s action are diverse. The compound has been found to exhibit chemoprotective properties, providing protection against most clinically significant toxic effects from cisplatin (DDP) without inhibiting tumor response in a variety of murine animal models . Moreover, NiDDTC has been shown to exert better properties than the respective individual components of the complex, attributed to the presence of the C–S bonds .
Action Environment
The action of NiDDTC can be influenced by various environmental factors. For instance, the nature of the ligand, the type of metal ions, and its oxidation state can affect the complexation reaction and play significant roles in determining the coordination geometry of the resulting complex
Propriétés
IUPAC Name |
N,N-diethylcarbamodithioate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS2.Ni/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLUCMXMAPDFGT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2NiS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931579 | |
| Record name | Nickel(2+) bis(diethylcarbamodithioate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel diethyldithiocarbamate | |
CAS RN |
52610-81-8, 14267-17-5 | |
| Record name | Bis(N,N-diethyldithiocarbamato)nickel(II) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52610-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(diethyldithiocarbamato)nickel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14267-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(diethyldithiocarbamato-S,S')nickel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014267175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel, bis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(2+) bis(diethylcarbamodithioate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(diethyldithiocarbamato-S,S')nickel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(diethyldithiocarbamato-S,S')nickel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)




![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)




![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)